molecular formula C10H10ClNO3 B14714754 n-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide CAS No. 15257-94-0

n-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B14714754
CAS No.: 15257-94-0
M. Wt: 227.64 g/mol
InChI Key: RDXMUXJIVYZZMC-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring, and a chloroethyl group attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzodioxole ring can undergo oxidation to form quinone derivatives, which may exhibit different chemical and biological properties.

    Reduction Reactions: The compound can be reduced under specific conditions to yield corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media to oxidize the benzodioxole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents to achieve reduction.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as N-(2-azidoethyl)-1,3-benzodioxole-5-carboxamide or N-(2-thiocyanatoethyl)-1,3-benzodioxole-5-carboxamide can be formed.

    Oxidation Products: Quinone derivatives of the benzodioxole ring.

    Reduction Products: Amine derivatives of the original compound.

Scientific Research Applications

N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This alkylation mechanism is similar to that of other alkylating agents used in chemotherapy, where the compound interferes with DNA replication and transcription, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

    Carmustine (BCNU): An alkylating agent used in chemotherapy with a similar chloroethyl group.

    Lomustine: Another chemotherapeutic agent with a similar structure and mechanism of action.

    Fotemustine: A nitrosourea compound used in the treatment of brain tumors and melanoma.

Uniqueness

N-(2-Chloroethyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other alkylating agents and may contribute to its specific interactions with biological targets.

Properties

CAS No.

15257-94-0

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

N-(2-chloroethyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C10H10ClNO3/c11-3-4-12-10(13)7-1-2-8-9(5-7)15-6-14-8/h1-2,5H,3-4,6H2,(H,12,13)

InChI Key

RDXMUXJIVYZZMC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCCl

Origin of Product

United States

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